beta-D-sorbofuranose
Description
Properties
CAS No. |
42744-42-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-JGWLITMVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose to its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as an acid or an enzyme like isomerase, to facilitate the conversion.
Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation process converts glucose into sorbose, which is then isomerized to this compound. This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-sorbofuranose can undergo oxidation reactions to form various products, such as sorbose acid. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reduction of this compound can yield sorbitol, a sugar alcohol. This reaction typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation can occur using acetic anhydride to form acetylated derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acetic anhydride, acid catalysts.
Major Products Formed:
Oxidation: Sorbose acid.
Reduction: Sorbitol.
Substitution: Acetylated sorbofuranose derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Beta-D-sorbofuranose has been investigated for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various pathogenic bacteria. For instance, a study isolated a disaccharide from Streptomyces sp. that showed growth inhibition against Xanthomonas spp., suggesting potential applications in agricultural biopesticides .
Vaccine Development
The compound is also being explored in the development of carbohydrate-based vaccines. A patent describes the synthesis of carbohydrate-glycolipid conjugates that utilize this compound as a building block for creating novel vaccine candidates . These vaccines aim to enhance immune responses against specific pathogens.
Biochemical Applications
Glycosylation Reactions
this compound serves as a substrate in glycosylation reactions, which are crucial for synthesizing glycosides and oligosaccharides. The ability to selectively modify this sugar enhances the efficiency of producing complex carbohydrates used in drug formulation and delivery systems .
Mutarotation Studies
Studies on the mutarotation kinetics of this compound reveal insights into its conformational dynamics. Advanced spectroscopic techniques like FTIR and Raman spectroscopy have been employed to analyze the kinetics of mutarotation, providing valuable data for understanding sugar behavior in biological systems .
Material Science
Biodegradable Polymers
In materials science, this compound is being investigated as a component in biodegradable polymer production. Its incorporation can enhance the mechanical properties and biodegradability of polymers, making them suitable for sustainable applications .
Case Studies
Mechanism of Action
The mechanism of action of beta-D-sorbofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, such as isomerases and oxidoreductases. These interactions facilitate various biochemical reactions, including isomerization, oxidation, and reduction, which are essential for cellular functions and energy production.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between β-D-sorbofuranose and analogous furanose derivatives:
| Compound | Formula | Molecular Weight (g/mol) | Chiral Centers | Key Functional Groups | Biological/Industrial Relevance |
|---|---|---|---|---|---|
| β-D-Sorbofuranose | C₆H₁₂O₆ | 180.156 | 4 | 5 hydroxyl, 2 hydroxymethyl | Metabolic intermediates, limited studies |
| β-D-Fructofuranose | C₆H₁₂O₆ | 180.156 | 3 | 5 hydroxyl, 1 ketone | Central in glycolysis, food industry |
| β-D-Allofuranose | C₆H₁₂O₆ | 180.156 | 4 | 6 hydroxyl | Rare in nature, synthetic applications |
| β-D-Ribofuranose | C₅H₁₀O₅ | 150.13 | 3 | 4 hydroxyl, 1 hydroxymethyl | RNA backbone, nucleoside synthesis |
| β-D-2-Phosphoxylofuranose | C₅H₁₁O₈P | 230.11 | 3 | Phosphate at C2, hydroxyl | Enzyme substrates, metabolic regulation |
| β-D-Arabinofuranose | C₅H₁₀O₅ | 150.13 | 3 | 5 hydroxyl | Plant polysaccharides, drug delivery |
Key Observations :
- Isomerism: β-D-sorbofuranose shares the same molecular formula as β-D-fructofuranose and β-D-allofuranose but differs in stereochemistry and functional group positions. For example, β-D-fructofuranose is a ketose with a ketone group at C2, whereas β-D-sorbofuranose has hydroxyl groups at all positions except the hydroxymethyl branches .
- Phosphorylated Derivatives: β-D-2-phosphoxylofuranose (C₅H₁₁O₈P) demonstrates how phosphorylation at specific carbons enhances reactivity in enzymatic processes, a feature absent in unmodified β-D-sorbofuranose .
- Pentose vs. Hexose: β-D-ribofuranose (C₅H₁₀O₅) and β-D-arabinofuranose (C₅H₁₀O₅) are pentoses with fewer carbons, making them critical in nucleic acid and cell wall biosynthesis, respectively .
Q & A
Q. What established synthetic routes are available for β-D-sorbofuranose, and how can purity be optimized during synthesis?
- Methodological Answer : β-D-Sorbofuranose can be synthesized via acetylation of sorbose using acetic anhydride with catalytic acid (e.g., H₂SO₄). Purification typically involves recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). For purity optimization, monitor reaction progression via TLC and confirm final purity using HPLC (≥95% purity threshold). Characterization requires NMR (¹H/¹³C for structural confirmation) and mass spectrometry (HRMS for molecular ion validation). Always compare spectral data with literature benchmarks to verify identity .
Q. How can researchers conduct a comprehensive literature review on β-D-sorbofuranose’s physicochemical properties?
- Methodological Answer : Use systematic search strategies across PubMed, Web of Science, and SciFinder®. Include CAS Registry Numbers (e.g., 3615-68-8 for β-D-sorbofuranose) and Boolean operators (e.g., "β-D-sorbofuranose AND solubility AND stability"). Filter for peer-reviewed articles (2000–2025) and exclude patents. Cross-reference citations in review articles to identify foundational studies. Document search terms and inclusion/exclusion criteria to ensure reproducibility .
Q. What analytical techniques are essential for characterizing β-D-sorbofuranose derivatives?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, DEPT-135 for stereochemistry), X-ray crystallography (absolute configuration), and FT-IR (functional group analysis). For quantitative purity assessment, use HPLC with a polar stationary phase (e.g., HILIC) and ELSD detection. Elemental analysis (C, H, O) validates empirical formulas. Report melting points (±1°C accuracy) and optical rotation ([α]D²⁵) with calibrated instruments .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for β-D-sorbofuranose derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Re-run spectra in deuterated DMSO or CDCl₃ and compare with computational predictions (DFT-based NMR simulations). For crystallographic inconsistencies, verify unit cell parameters against Cambridge Structural Database entries. Collaborate with interdisciplinary teams to reconcile data using complementary techniques (e.g., Raman spectroscopy for crystal packing analysis) .
What frameworks are recommended for formulating hypothesis-driven research questions on β-D-sorbofuranose’s biological activity?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible : Assess in vitro cytotoxicity using HepG2 cells before progressing to murine models.
- Novel : Investigate unstudied glycosidase inhibition mechanisms.
Use PICO (Population: enzyme targets; Intervention: β-D-sorbofuranose analogs; Comparison: known inhibitors; Outcome: IC₅₀ values) to structure quantitative hypotheses .
Q. How should researchers design experiments to address gaps in β-D-sorbofuranose’s pharmacokinetic (PK) profile?
- Methodological Answer : Conduct in vivo PK studies using Sprague-Dawley rats (n=6/group) with IV/PO administration. Collect plasma samples at 0, 15, 30, 60, 120, 240 mins. Quantify sorbofuranose via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin®). Address solubility limitations by formulating with cyclodextrins or nanoemulsions .
Q. What strategies mitigate reproducibility challenges in β-D-sorbofuranose synthesis?
- Methodological Answer : Standardize reaction conditions (e.g., anhydrous environment, strict temperature control ±2°C). Document purification gradients (e.g., "Column: SiO₂ 40–63 μm; Eluent: 30% EtOAc/hexane to 70% over 30 mins"). Share raw spectral data in open-access repositories (e.g., Zenodo) and provide detailed Supplementary Information (SI) for critical steps (e.g., recrystallization solvent ratios) .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
